N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole core with fluorophenyl and phenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-halo ketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.
Introduction of Substituents: The phenyl and fluorophenyl groups are introduced through nucleophilic aromatic substitution reactions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl and fluorophenyl rings.
Scientific Research Applications
N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and biological outcomes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups may exhibit similar pharmacological properties due to the presence of the fluorine atom.
Phenyl Derivatives: Compounds with phenyl groups may have similar chemical reactivity and biological activity.
The uniqueness of N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific combination of substituents, which may confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C19H14FN3OS |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) |
InChI Key |
GEOGEFWQQYMGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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